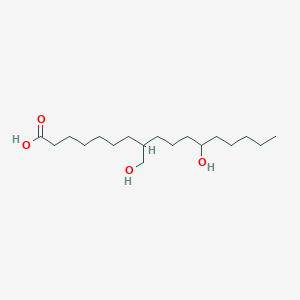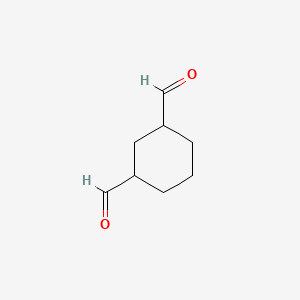
4'-(1-Bromoethyl)-2-fluoro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(1-Bromoethyl)-2-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a bromoethyl group at the 4’ position and a fluoro group at the 2 position of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1-Bromoethyl)-2-fluoro-1,1’-biphenyl typically involves the bromination of 2-fluoro-1,1’-biphenyl followed by the introduction of the bromoethyl group. One common method is the reaction of 2-fluoro-1,1’-biphenyl with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction introduces the bromo group at the desired position. The subsequent step involves the reaction of the brominated intermediate with ethyl bromide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of 4’-(1-Bromoethyl)-2-fluoro-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4’-(1-Bromoethyl)-2-fluoro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the bromo group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of ethyl derivatives.
Aplicaciones Científicas De Investigación
4’-(1-Bromoethyl)-2-fluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4’-(1-Bromoethyl)-2-fluoro-1,1’-biphenyl involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules. The fluoro group can influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
4’-(1-Bromoethyl)-1,1’-biphenyl: Lacks the fluoro group, resulting in different reactivity and properties.
2-Fluoro-1,1’-biphenyl:
4’-(1-Chloroethyl)-2-fluoro-1,1’-biphenyl: Similar structure but with a chloro group instead of a bromo group, leading to different chemical behavior.
Uniqueness
4’-(1-Bromoethyl)-2-fluoro-1,1’-biphenyl is unique due to the presence of both the bromoethyl and fluoro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.
Propiedades
Número CAS |
53588-05-9 |
|---|---|
Fórmula molecular |
C14H12BrF |
Peso molecular |
279.15 g/mol |
Nombre IUPAC |
1-(1-bromoethyl)-4-(2-fluorophenyl)benzene |
InChI |
InChI=1S/C14H12BrF/c1-10(15)11-6-8-12(9-7-11)13-4-2-3-5-14(13)16/h2-10H,1H3 |
Clave InChI |
FMYFYLKYHXEHQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC=CC=C2F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


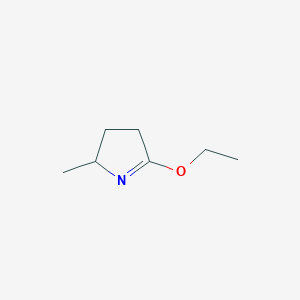
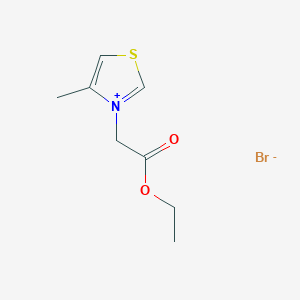
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)
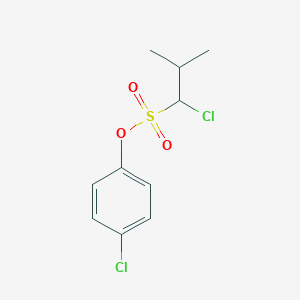
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)


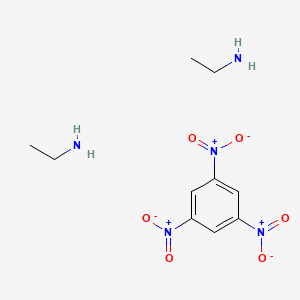
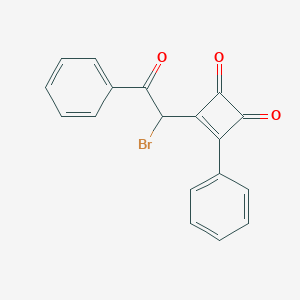
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)

![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
